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Compound of Interest

Compound Name:
N-ethyl-4-hydroxy-N,2-

dimethylbenzamide

CAS No.: 1699998-81-6

Cat. No.: B1409556 Get Quote

Introduction & Mechanism of Action
N-ethyl-4-hydroxy-N,2-dimethylbenzamide, widely known as AT-56, is a selective, orally

active inhibitor of Lipocalin-type Prostaglandin D Synthase (L-PGDS).[1][2] Unlike its

hematopoietic counterpart (H-PGDS), L-PGDS is glutathione-independent and primarily

localized in the central nervous system, male genital organs, and heart.

L-PGDS catalyzes the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2

(PGD2).[3][4][5] PGD2 is a crucial mediator in sleep regulation (via DP1 receptors) and allergic

inflammation (via DP2/CRTH2 receptors).[5]

Why AT-56?
Selectivity: AT-56 inhibits L-PGDS (

,

) with negligible activity against H-PGDS or Cyclooxygenase (COX) enzymes.[1][2]

Therapeutic Relevance: It is a key tool compound for studying glaucoma (intraocular

pressure reduction) and sleep/wake cycles.[5]
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Figure 1: The Arachidonic Acid cascade focusing on the L-PGDS mediated conversion of

PGH2 to PGD2.[3] AT-56 acts as a selective blocker of this specific isomerization step.

Critical Reagent Handling (Expertise & Experience)
The success of this assay hinges on managing the instability of the substrate (PGH2) and the

product (PGD2).[5]

A. Compound Preparation (AT-56)[1][6]
Solubility: Dissolve AT-56 in 100% DMSO. It is soluble up to ~100 mg/mL (approx. 250 mM).

[1][5]

Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO

concentration <1% to avoid enzyme denaturation (though L-PGDS is relatively robust).

B. Substrate Handling (PGH2) - The Major Pitfall
PGH2 is chemically unstable (

mins at 37°C).[5]

Storage: Must be stored at -80°C in acetone or ethanol.
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Preparation: Evaporate the solvent under a gentle stream of nitrogen gas immediately before

use and reconstitute in ice-cold buffer.

Non-Enzymatic Degradation: PGH2 spontaneously degrades into PGE2 and PGD2.[5] You

must run a "No Enzyme" control to subtract this chemical background.[5]

Protocol 1: Cell-Free Enzymatic Inhibition Assay
This is the gold-standard method for determining

values.

Materials
Enzyme: Recombinant Human L-PGDS (rL-PGDS).

Substrate: PGH2 (Cayman Chemical or equivalent).[5]

Inhibitor: AT-56.[1][2][6]

Stop Solution: 1M FeCl

with 1M Citric Acid (Iron chloride reduces remaining PGH2 to 12-HHT, preventing artificial
PGD2 formation after the stop).

Detection: PGD2-MOX ELISA Kit (Methoximation stabilizes PGD2).[7][8]

Assay Buffer[5][6][9][10]
Composition: 100 mM Tris-HCl (pH 8.0).

Note: Unlike H-PGDS, L-PGDS is glutathione (GSH)-independent. Do not add GSH, as it

may promote non-enzymatic conversion or activate trace H-PGDS contaminants.

Step-by-Step Workflow
Pre-Incubation:

Mix 40 µL of Assay Buffer containing rL-PGDS (final conc. ~100–200 ng/mL) with 5 µL of

AT-56 (various concentrations).
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Incubate at room temperature for 5 minutes. (L-PGDS reaction is fast; long pre-incubation

is rarely needed).

Reaction Initiation:

Prepare PGH2 substrate in ice-cold buffer (Final conc. 10–20 µM).

Add 5 µL of PGH2 to the mixture.

Incubate at 25°C for exactly 1 minute.

Expert Tip: Do not exceed 1-2 minutes. The reaction is rapid, and substrate depletion

leads to non-linear kinetics.[5]

Termination:

Add 50 µL of Stop Solution (FeCl

/Citric Acid).[5]

Alternative: If using the MOX-ELISA immediately, add the Methoximation reagent directly

to stop the reaction and stabilize PGD2.[5]

Quantification:

Dilute samples 1:100 or 1:1000 (to bring into ELISA linear range).[5]

Perform PGD2-MOX ELISA according to manufacturer instructions.[7]

Assay Workflow Diagram (Graphviz)
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Figure 2: Step-by-step workflow for the cell-free enzymatic inhibition assay.

Protocol 2: Cell-Based Assay (Functional Validation)
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To verify cell permeability and functional inhibition, use the TE-671 cell line (Human

Rhabdomyosarcoma), which constitutively expresses L-PGDS.

Materials
Cells: TE-671 (ATCC).

Stimulant: A23187 (Calcium Ionophore) or PMA (Phorbol 12-myristate 13-acetate).

Medium: DMEM + 10% FBS.[5]

Protocol
Seeding: Plate TE-671 cells at

cells/well in a 96-well plate. Incubate overnight.

Inhibitor Treatment:

Replace medium with serum-free medium containing AT-56 (1–100 µM).

Incubate for 15–30 minutes at 37°C.

Stimulation:

Add A23187 (Final conc. 10 µM) to trigger endogenous Arachidonic Acid release and

PGD2 synthesis.[5]

Incubate for 15–30 minutes.

Collection:

Collect supernatant immediately.[5]

Crucial Step: Add MOX reagent immediately to the supernatant to stabilize PGD2.[5]

Analysis: Measure PGD2 levels via ELISA.

Data Analysis & Expected Results
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Calculation
Calculate the Percent Inhibition using the following formula:

Typical Data Values (Reference)
Parameter Value Notes

AT-56 IC50 ~95 µM
In cell-free enzymatic assay

(Irikura et al.)

AT-56 Ki ~75 µM Competitive inhibition mode

Cellular IC50 ~3–10 µM

In TE-671 cells (Potency often

appears higher in cells due to

accumulation or coupled

signaling)

Selectivity > 100-fold vs. H-PGDS and COX-1/2

Troubleshooting Guide
Issue Probable Cause Solution

High Background (No Enzyme)
Spontaneous PGH2

degradation.

Ensure PGH2 is kept on ice.

Shorten reaction time. Use

FeCl2 stop solution.[5]

Low Signal PGD2 degradation to PGJ2.

Use MOX-ELISA kit.[5][7][8]

Derivatize samples

immediately after collection.[5]

[8]

Inconsistent IC50 DMSO > 1%.[5]

Keep DMSO concentration

constant and below 1% in all

wells.[5]

No Inhibition Wrong Enzyme.[5]

Ensure you are using L-PGDS

(Lipocalin-type), not H-PGDS

(Hematopoietic).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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